![molecular formula C16H33Cl B1472631 1-Chlorohexadecane-D33 CAS No. 352431-13-1](/img/structure/B1472631.png)
1-Chlorohexadecane-D33
Overview
Description
Synthesis Analysis
1-Chlorohexadecane-d33 is the deuterium labeled 1-Chlorohexadecane . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular weight of 1-Chlorohexadecane-D33 is 294.09 and its formula is C16D33Cl . The SMILES string for this compound is [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Chlorohexadecane-D33 include a molecular weight of 294.09 and a formula of C16D33Cl . The compound has a linear formula of CH3(CH2)15Cl .
Scientific Research Applications
Environmental Impact Assessment
Research on chlorinated compounds, such as Dechlorane Plus and related compounds, often focuses on their environmental fate, bioaccumulation, and potential for long-range transport. For example, studies have been conducted to understand the distribution and effects of Dechlorane Plus, a chlorinated flame retardant, in various environmental matrices (E. Sverko et al., 2011)[https://consensus.app/papers/dechlorane-plus-compounds-environment-review-sverko/aff83258802e5f068a4397be7220e6b9/?utm_source=chatgpt].
Toxicological Studies
The toxicological effects of chlorinated solvents and their mechanisms of action on human health and ecosystems are also a significant area of research. This includes examining the central nervous system depressant effects of chlorinated solvents like trichloroethylene, perchloroethylene, and dichloromethane (A. S. Bale et al., 2011)[https://consensus.app/papers/review-mechanisms-among-three-chlorinated-solvents-bale/b3a8af983cc854ec8eb2562f607a2e79/?utm_source=chatgpt].
Analytical and Detection Methodologies
Studies often develop and refine methods for detecting and quantifying chlorinated compounds in environmental samples. This can involve the use of gas-liquid chromatography and other analytical techniques to determine activity coefficients and other properties of solutes in various solvents, which is critical for understanding the environmental behavior of these compounds (U. Domańska et al., 2016)[https://consensus.app/papers/activity-coefficients-dilution-solvents-water-domańska/46b467363bd757d5a25c203193c82a93/?utm_source=chatgpt].
Environmental Remediation
Research into the environmental remediation of chlorinated compounds includes exploring methods for their degradation, stabilization, and removal from contaminated sites. This can involve investigating the environmental behaviors and treatment possibilities for compounds like Dechlorane Plus and its analogs (Pu Wang et al., 2016)[https://consensus.app/papers/sources-behaviors-dechlorane-plus-compounds-review-wang/2f06de3c54325e16ae0aee491dcd2e0f/?utm_source=chatgpt].
Safety and Hazards
properties
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-tritriacontadeuteriohexadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWAXFZCVYJLLM-TUWMXWROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chlorohexadecane-D33 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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